Triflusulfuron-methyl
Overview
Description
Triflusulfuron-methyl is a selective post-emergence sulfonylurea herbicide primarily used for controlling annual and perennial broadleaf weeds and grasses in crops such as sugar beets . It is moderately soluble in water and has low volatility . The compound is known for its low oral mammalian toxicity but is considered a respiratory tract irritant and a possible carcinogen .
Mechanism of Action
Target of Action
Triflusulfuron-methyl primarily targets the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids .
Mode of Action
This compound, similar to other sulfonylureas, acts by inhibiting the activity of ALS . This inhibition disrupts the synthesis of essential amino acids valine and isoleucine, thereby halting cell division and plant growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the branched-chain amino acid biosynthesis pathway . By inhibiting ALS, the compound prevents the production of these amino acids, which are crucial for protein synthesis and plant growth .
Result of Action
The inhibition of ALS by this compound leads to a halt in cell division and plant growth . This makes it effective as a post-emergence herbicide for the control of annual and perennial broadleaf weeds and grasses in crops like sugar beets .
Biochemical Analysis
Biochemical Properties
Triflusulfuron-methyl is an inhibitor of the enzyme acetolactate synthase (EC 2.2.1.6) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids. By inhibiting this enzyme, this compound disrupts the normal biochemical reactions in the organism .
Cellular Effects
The inhibition of acetolactate synthase by this compound leads to a deficiency in the branched-chain amino acids, which are essential for protein synthesis and cell growth . This can have profound effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the enzyme acetolactate synthase . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that leads to the production of branched-chain amino acids .
Temporal Effects in Laboratory Settings
Under dark anaerobic conditions, degradation of this compound yields the metabolites methyl saccharin and triazine amine . Photolysis does not play a significant role in the degradation of this compound in soil .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the biosynthesis of branched-chain amino acids . It interacts with the enzyme acetolactate synthase, which is a key enzyme in this pathway .
Preparation Methods
Triflusulfuron-methyl is synthesized through the formal condensation of the carboxy group of triflusulfuron with methanol . The synthetic route involves the use of various reagents and conditions to achieve the desired product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Triflusulfuron-methyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Triflusulfuron-methyl has a wide range of scientific research applications:
Comparison with Similar Compounds
Triflusulfuron-methyl is similar to other sulfonylurea herbicides such as metsulfuron-methyl, tribenuron-methyl, and foramsulfuron . it is unique in its specific application for controlling weeds in sugar beet crops and its particular chemical structure, which includes a trifluoroethoxy group . This structural uniqueness contributes to its specific mode of action and effectiveness compared to other similar compounds .
Biological Activity
Triflusulfuron-methyl is a sulfonylurea herbicide widely used for controlling broadleaf weeds and grasses in various crops, particularly sugar beet and fodder beet. Understanding its biological activity is crucial for assessing its efficacy and safety in agricultural practices. This article synthesizes diverse research findings, including toxicological studies, environmental impact assessments, and case studies to provide a comprehensive overview of this compound's biological activity.
This compound acts by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of growth and eventual death of susceptible plant species. The compound's chemical structure contributes to its effectiveness and persistence in soil and water.
Mammalian Toxicity
Studies have shown that this compound exhibits low acute toxicity in mammals, with an oral LD50 greater than 5000 mg/kg in rats, indicating a relatively low risk for acute poisoning . However, subchronic studies have revealed significant adverse effects:
- Body Weight Changes : In a 90-day study involving rats, decreased body weight gain was observed in males, while females exhibited increased incidences of histopathological changes .
- Hematological Alterations : Changes in hematology parameters were noted, particularly among male subjects .
- Carcinogenic Potential : Evidence suggests that this compound may be carcinogenic, as indicated by the development of interstitial cell tumors in male CD rats during chronic toxicity studies . It has been classified as a Group C possible human carcinogen based on these findings.
Ecotoxicity
This compound's impact on non-target organisms has been assessed through various ecotoxicity studies. The following table summarizes key ecotoxicological endpoints:
Organism Type | Endpoint | Result |
---|---|---|
Birds | Acute Toxicity | LD50 > 2000 mg/kg |
Fish | 96-hour LC50 | 0.13 mg/L (Rainbow trout) |
Invertebrates | 48-hour EC50 | > 100 mg/L (Daphnia magna) |
These results indicate that while this compound poses some risk to aquatic life, it has low toxicity to birds and mammals under standard testing conditions .
Dissipation in Soil and Water
Research indicates that the dissipation of this compound in soil is influenced by both chemical and microbial processes. A study reported that the compound undergoes hydrolysis at varying rates depending on pH levels:
- Acidic Conditions : Rapid hydrolysis occurs.
- Neutral to Basic Conditions : Slower degradation rates are observed.
The half-life of this compound in water was found to be approximately 52 days at pH 7.0 but can increase significantly when organic matter is present .
Field Studies on Crop Efficacy
Field trials conducted on sugar beet crops demonstrated that this compound effectively controlled a range of weed species while showing minimal phytotoxicity to the crop itself. The effective dose (ED50) for controlling specific weed species was reported to be significantly lower when organic matter was present, suggesting enhanced efficacy under certain soil conditions .
Influence of Dissolved Organic Matter
A study highlighted the role of hydrophobic dissolved organic matter (HoDOM) extracted from municipal waste compost. It was found that HoDOM could lower the effective dose required for this compound by up to 4.8 times, indicating that organic amendments could enhance herbicide performance while potentially reducing environmental risks .
Properties
IUPAC Name |
methyl 2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O6S/c1-9-6-5-7-10(12(27)31-4)11(9)33(29,30)25-15(28)22-13-21-14(26(2)3)24-16(23-13)32-8-17(18,19)20/h5-7H,8H2,1-4H3,(H2,21,22,23,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEVJVISCHQJRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032502 | |
Record name | Triflusulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126535-15-7 | |
Record name | Triflusulfuron-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126535-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triflusulfuron-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126535157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triflusulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIFLUSULFURON-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8AR13FYC0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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